molecular formula C10H19NO2 B1478853 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol CAS No. 2098108-68-8

2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol

Cat. No.: B1478853
CAS No.: 2098108-68-8
M. Wt: 185.26 g/mol
InChI Key: CRRSMUXYNKLESZ-UHFFFAOYSA-N
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Description

2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol is a bicyclic pyrrolidine derivative featuring a hydroxymethyl group at the 3a-position and an ethanol moiety at the 2-position.

Properties

IUPAC Name

2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-5-4-11-6-9-2-1-3-10(9,7-11)8-13/h9,12-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRSMUXYNKLESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol is a complex organic compound that features a unique cyclopenta[c]pyrrole structure. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, antiviral, and neuroprotective effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Structural Features

The molecular formula of this compound is C10H19NO2, with a molecular weight of 185.26 g/mol. The structure includes a hydroxymethyl group and a cyclopentane moiety that enhances its reactivity and potential biological activity. The presence of the hydroxymethyl group suggests possible interactions with biological targets, which can modulate various biochemical pathways.

Property Value
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
CAS Number2098108-68-8

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of their activity, resulting in various biological effects. For instance, compounds with similar structural motifs have been shown to exhibit pharmacological properties that may be leveraged in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound may possess significant antimicrobial properties. For example, studies on pyrrole derivatives have demonstrated their effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.0338 mg/mL against certain pathogens .

Neuroprotective Effects

Compounds featuring the cyclopenta[c]pyrrole structure have been explored for their neuroprotective effects. Research has indicated that these compounds may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Antiviral Properties

There is emerging evidence suggesting that derivatives of the cyclopenta[c]pyrrole structure may exhibit antiviral properties. For example, certain pyrrole-based compounds have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral protein synthesis.

Case Studies

  • Antimicrobial Efficacy : A study focused on the antimicrobial properties of pyrrole derivatives revealed that several compounds exhibited strong activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these structural frameworks.
  • Neuroprotection : Another investigation into neuroprotective agents identified pyrrole derivatives as promising candidates for treating conditions like Alzheimer's disease due to their ability to scavenge free radicals and inhibit neuroinflammation.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to interact with biological targets. Studies have indicated that derivatives of this compound may exhibit inhibitory effects on cysteinyl proteinases, enzymes that are crucial in various physiological processes such as protein turnover and cellular signaling.

Chemical Synthesis

In synthetic organic chemistry, 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol can serve as a building block for the synthesis of more complex molecules. Its hydroxymethyl group can undergo oxidation to form carboxylic acids or be utilized in nucleophilic substitution reactions, enhancing its utility in chemical synthesis.

Drug Development

Given its biological activity, this compound may serve as a lead structure in drug development programs targeting specific diseases. The unique bicyclic structure may influence its pharmacokinetic properties, making it suitable for further investigation in preclinical studies.

Case Study 1: Inhibition of Cysteinyl Proteinases

Research has demonstrated that certain derivatives of the compound exhibit significant inhibition of cysteinyl proteinases. This inhibition is critical in the context of diseases where these enzymes play a role, such as cancer and inflammatory conditions. Further studies are needed to elucidate the mechanisms of action and therapeutic potential.

Case Study 2: Synthesis of Novel Derivatives

A synthetic pathway has been developed to modify the hydroxymethyl group of the compound, leading to the creation of novel derivatives with enhanced biological activity. These derivatives have shown promise in preliminary assays targeting various biological pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents / Modifications Key Properties Biological Activity / Application Reference
Target Compound : 2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol - 3a-(Hydroxymethyl)
- 2-Ethan-1-ol
High polarity due to hydroxyl groups; likely moderate solubility in polar solvents Not explicitly reported N/A
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one - 3a-(Hydroxymethyl)
- Propan-1-one with chloro substituent
Crystalline solid; standard purity available commercially Safety data provided (industrial use)
NMDA Antagonist (INN: 6-{(1S)-2-[(3aR,5R,6aS)-5-(2-fluorophenoxy)...}pyridin-3-ol) - 2-Fluorophenoxy group
- Pyridin-3-ol and ethanol substituents
NMDA receptor antagonist; preclinical relevance for neurological disorders Neuroprotective applications
RBP4 Antagonists (e.g., Compounds 41–43, 48) - Triazolo[4,3-a]pyridine core
- Trifluoromethylphenyl substituents
High purity (>99% HPLC), melting points 110–156°C; synthesized via HBTU-mediated coupling Retinol-binding protein inhibition
Bicyclic Carboxylic Acid Derivatives (e.g., Compound 64) - Chloro-fluorophenyl group
- Pyrimidine-4-carboxylic acid
Melting point 158–160°C; characterized by NMR and MS Potential RBP4 antagonism
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate - tert-Butyl carboxylate
- 5-Oxo group
Molecular weight 225.28 g/mol; industrial handling precautions (irritant) Synthetic intermediate

Q & A

Basic: What synthetic strategies are effective for constructing the hexahydrocyclopenta[c]pyrrol core, and how can reaction conditions be optimized?

Methodological Answer:
The bicyclic pyrrolidine scaffold is typically synthesized via cyclization reactions. For example:

  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl substituents at specific positions .
  • Acid-mediated ring closure using reagents like HOAc or TFA is critical for forming the fused cyclopentane-pyrrolidine system .
  • Chiral resolution may require catalysts like (R)-BINAP to achieve enantiopure intermediates .

Key Optimization Parameters:

  • Temperature control (e.g., reflux in THF at 80°C for 16 hours) .
  • Use of coupling agents (e.g., HBTU) and bases (e.g., i-PrNEt) for amide bond formation .
  • Purification via silica gel chromatography (e.g., 0–50% EtOAc/hexanes gradient) to isolate products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol
Reactant of Route 2
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2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol

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